N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine 1,1-Dimethylethyl Ester Methanesulfonate
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Overview
Description
N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine 1,1-Dimethylethyl Ester Methanesulfonate: is a chemical compound with the molecular formula C14H27NO7S and a molecular weight of 353.43 g/mol. This compound is often used as an intermediate in the synthesis of other chemical compounds, particularly in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine 1,1-Dimethylethyl Ester Methanesulfonate typically involves the protection of the amino group of L-homoserine with a tert-butoxycarbonyl (Boc) group, followed by esterification with tert-butyl alcohol and subsequent mesylation . The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) in dioxane, followed by the addition of methanesulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: protection, esterification, and mesylation, but with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine 1,1-Dimethylethyl Ester Methanesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles.
Hydrolysis: The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major products are L-homoserine and tert-butyl alcohol.
Scientific Research Applications
N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine 1,1-Dimethylethyl Ester Methanesulfonate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of peptides and other organic compounds.
Biology: In the study of amino acid metabolism and protein synthesis.
Medicine: As a precursor in the synthesis of pharmaceuticals.
Industry: In the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine 1,1-Dimethylethyl Ester Methanesulfonate involves its role as a protecting group for the amino group of L-homoserine. The Boc group prevents unwanted reactions at the amino site during subsequent synthetic steps. The methanesulfonate group is a good leaving group, facilitating substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester
- N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine methyl ester
- N-[(1,1-Dimethylethoxy)carbonyl]-L-threonine methyl ester
Uniqueness
N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine 1,1-Dimethylethyl Ester Methanesulfonate is unique due to its specific combination of protecting groups and its role as an intermediate in the synthesis of L-methionine derivatives. This makes it particularly valuable in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C14H27NO7S |
---|---|
Molecular Weight |
353.43 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonyloxybutanoate |
InChI |
InChI=1S/C14H27NO7S/c1-13(2,3)21-11(16)10(8-9-20-23(7,18)19)15-12(17)22-14(4,5)6/h10H,8-9H2,1-7H3,(H,15,17)/t10-/m0/s1 |
InChI Key |
CFEGMMGSUXRCGC-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCOS(=O)(=O)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCOS(=O)(=O)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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